molecular formula C14H12N2O3 B15428838 1,8-Dimethyl-7-nitro-10H-phenoxazine CAS No. 92149-32-1

1,8-Dimethyl-7-nitro-10H-phenoxazine

Cat. No.: B15428838
CAS No.: 92149-32-1
M. Wt: 256.26 g/mol
InChI Key: RZHJORKTVRUYRS-UHFFFAOYSA-N
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Description

1,8-Dimethyl-7-nitro-10H-phenoxazine (CAS 92149-32-1) is a synthetically modified heterocyclic compound featuring a phenoxazine core structure, which consists of two benzene rings fused via oxygen and nitrogen atoms . This specific derivative is substituted with methyl groups at the 1 and 8 positions, enhancing lipophilicity and steric bulk, and a strong electron-withdrawing nitro group at the 7 position, which significantly influences the compound's electronic properties and reactivity . The phenoxazine scaffold is recognized for its diverse applications in both pharmacological and material sciences . Researchers value this core structure for its biological properties, which include potential anticancer, antimalarial, and antiviral activities, as demonstrated by various phenoxazine derivatives . Furthermore, the structural motif is highly relevant in optoelectronics and material science, finding use in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, and dye-sensitized solar cells (DSSCs) . The electronic configuration, altered by the nitro and methyl substituents, makes it a candidate for exploring charge-transfer interactions and photophysical properties . For research purposes, effective characterization of this compound can be achieved through techniques including ¹H and ¹³C NMR spectroscopy, FT-IR (detecting nitro and methyl functional groups), and mass spectrometry to confirm molecular weight . This product is provided for laboratory research purposes and is not intended for human or veterinary use.

Properties

CAS No.

92149-32-1

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

1,8-dimethyl-7-nitro-10H-phenoxazine

InChI

InChI=1S/C14H12N2O3/c1-8-4-3-5-12-14(8)15-10-6-9(2)11(16(17)18)7-13(10)19-12/h3-7,15H,1-2H3

InChI Key

RZHJORKTVRUYRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC3=C(N2)C=C(C(=C3)[N+](=O)[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations: Phenoxazine vs. Phenothiazine

Key Differences :

  • 1,8-Dimethyl-7-nitro-10H-phenoxazine contains oxygen at the bridging position, whereas 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (C₂₀H₁₂N₂O₂S) replaces oxygen with sulfur . Sulfur’s larger atomic radius and lower electronegativity compared to oxygen result in altered conjugation and redox behavior. For example, phenothiazines generally exhibit lower oxidation potentials due to sulfur’s polarizability .
Property This compound 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
Heteroatom Oxygen (O) Sulfur (S)
Molecular Formula C₁₄H₁₂N₂O₃ C₂₀H₁₂N₂O₂S
Electron Withdrawing Groups 7-NO₂ 4-NO₂ (on ethynylphenyl substituent)
Synthetic Yield Not explicitly reported 6.9% (Sonogashira coupling)
Substituent Effects: Nitro and Methyl Groups
  • Nitro Group Positioning: The nitro group at position 7 in this compound creates a distinct electronic profile compared to 6-(3-dimethylaminopropyl)diquinothiazine (), which lacks nitro substituents. Nitro groups enhance electrophilicity, making the compound more reactive in nucleophilic substitution or charge-transfer interactions .
  • Methyl Groups: The 1,8-dimethyl substitution increases steric hindrance compared to 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol (similarity score 0.87; ). Methyl groups improve solubility in nonpolar solvents but may reduce crystallinity .
Functional Group Variations in Phenoxazine Derivatives
Compound Substituents Key Properties Reference
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 5-OCH₃ Higher H-bond donor capacity vs. nitro
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-OCH₃ Electron-donating group increases basicity
This compound 1,8-CH₃; 7-NO₂ Enhanced lipophilicity; redox activity
  • Methoxy vs.
Conformational and Crystallographic Differences
  • This compound: Steric effects from methyl groups likely induce a nonplanar conformation, reducing π-π stacking efficiency.
  • 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine: The ethynyl linker in this compound (C≡C bond) promotes extended conjugation, as evidenced by its triclinic crystal structure (space group P1) with a dihedral angle of 81.6° between the phenothiazine core and nitrophenyl group .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,8-Dimethyl-7-nitro-10H-phenoxazine, and how can reaction conditions be optimized to improve yields?

  • Methodological Answer : The synthesis typically involves introducing methyl and nitro groups onto the phenoxazine backbone. Controlled nitration (e.g., using HNO₃/H₂SO₄) at the 7th position, followed by methylation via alkylation agents (e.g., CH₃I in DMF under inert atmosphere) at positions 1 and 7. Reaction optimization includes monitoring temperature (0–60°C), solvent polarity (e.g., dichloromethane for nitration), and stoichiometry of reagents to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the crystal structure and molecular conformation of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the triclinic or monoclinic lattice parameters (e.g., a, b, c, α, β, γ) and confirming substituent positions. For example, analogous phenothiazine derivatives exhibit triclinic symmetry (P1 space group) with unit cell dimensions such as a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å. Computational tools like Density Functional Theory (DFT) can validate experimental crystallographic data .

Q. What spectroscopic techniques are most effective for verifying the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies methyl and nitro group positions via characteristic shifts (e.g., nitro groups deshield aromatic protons). Mass spectrometry (MS) confirms molecular weight (expected m/z ~274–344), while FT-IR detects nitro (1520–1350 cm⁻¹) and methyl (2850–2960 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,8-dimethyl and 7-nitro substituents influence the compound’s reactivity in photochemical applications?

  • Methodological Answer : The electron-withdrawing nitro group at position 7 reduces the HOMO-LUMO gap, enhancing light absorption. Methyl groups at 1 and 8 introduce steric hindrance, which can be quantified via computational modeling (e.g., Gaussian09 with B3LYP/6-31G* basis set). Experimental validation involves UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry to measure redox potentials .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability under oxidative conditions?

  • Methodological Answer : Discrepancies may arise from solvent effects or unaccounted transition states. Use hybrid methods like Molecular Dynamics (MD) simulations paired with experimental TGA/DSC to assess thermal stability. For oxidative stability, conduct controlled degradation studies in H₂O₂ or O₃ and analyze products via HPLC-MS. Cross-reference with DFT-calculated activation energies .

Q. How can the biological activity of this compound be systematically evaluated, particularly in enzyme inhibition?

  • Methodological Answer : Use in vitro assays targeting enzymes like histone deacetylases (HDACs). Synthesize derivatives (e.g., hydroxamic acid analogs) and measure IC₅₀ values via fluorometric assays. Structural modifications (e.g., adding ethyl or piperazinyl groups) can enhance selectivity, as seen in analogous phenothiazine-based inhibitors .

Q. What are the challenges in achieving regioselective functionalization of the phenoxazine core, and how can they be mitigated?

  • Methodological Answer : Competing reactions at positions 3 and 7 are common. Use directing groups (e.g., temporary sulfonyl protections) or transition-metal catalysts (Pd/Cu) for site-specific modifications. Monitor regioselectivity via LC-MS and optimize using Design of Experiments (DoE) to vary solvent, temperature, and catalyst loading .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed crystallographic databases (CCDC) and journals like IUCrData .
  • For biological studies, cross-validate findings with structurally related compounds (e.g., phenothiazine antipsychotics) .
  • Computational tools (DFT, MD) are indispensable for resolving structural and reactivity ambiguities .

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